1,3,5-Tribenzoylbenzene
Overview
Description
1,3,5-Tribenzoylbenzene: is an organic compound with the molecular formula C27H18O3 . It is a triketone derivative of benzene, where three benzoyl groups are attached to the 1, 3, and 5 positions of the benzene ring. This compound is known for its symmetrical structure and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tribenzoylbenzene can be synthesized through the cyclotrimerization of phenylethynyl ketone. This reaction is typically carried out in a high-temperature and high-pressure water environment close to a supercritical state, without the addition of a catalyst . The reaction conditions involve heating the mixture to around 200°C for 7 minutes or 150°C for 60 minutes, yielding the desired product in good yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar cyclotrimerization processes, but optimized for larger scales. The use of pressurized hot water and the absence of added catalysts make this method environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tribenzoylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoylbenzenes.
Scientific Research Applications
1,3,5-Tribenzoylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-tribenzoylbenzene involves its interaction with various molecular targets. The compound’s triketone structure allows it to participate in multiple chemical reactions, including coordination with metal ions and formation of hydrogen bonds with biological molecules.
Comparison with Similar Compounds
1,3,5-Triphenylbenzene: Similar in structure but lacks the ketone groups, making it less reactive in certain chemical reactions.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine substituents, which can enhance its reactivity in substitution reactions.
1,3,5-Tris(4-fluorophenyl)benzene: Contains fluorine substituents, which can influence its electronic properties and reactivity.
Uniqueness: 1,3,5-Tribenzoylbenzene is unique due to its triketone structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry .
Properties
IUPAC Name |
(3,5-dibenzoylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O3/c28-25(19-10-4-1-5-11-19)22-16-23(26(29)20-12-6-2-7-13-20)18-24(17-22)27(30)21-14-8-3-9-15-21/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSRSUAVHPFWGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180519 | |
Record name | 1,3,5-Tribenzoylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25871-69-6 | |
Record name | 1,3,5-Tribenzoylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025871696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Tribenzoylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to produce 1,3,5-tribenzoylbenzene?
A: this compound can be synthesized through various methods. One approach involves the cyclotrimerization of 1-phenyl-2-propyn-1-one in pressurized hot water. This method, conducted in the absence of added catalysts, can yield this compound in up to 74% yield after 60 minutes at 150 °C []. Another method utilizes a catalytic amount of diethylamine to trimerize benzoylacetylenes, leading to the formation of this compound derivatives [].
Q2: What is the impact of substituents on the phenyl ring during the synthesis of this compound via cyclotrimerization?
A: Research indicates that substituents on the phenyl ring of the starting material (1-phenyl-2-propyn-1-one) can influence the reaction rate and yield of this compound during cyclotrimerization in pressurized hot water. For instance, a p-methyl substituent was found to retard the reaction, while a p-chloro substituent enhanced it []. This suggests that electron-withdrawing groups on the phenyl ring may promote the reaction.
Q3: How is this compound utilized in material science?
A: this compound serves as a promising building block in the development of advanced materials, particularly in the field of organic electronics. Its electron-accepting properties make it suitable for use as an electron-acceptor component in thermally activated delayed fluorescence (TADF) materials []. For example, researchers have synthesized TADF materials like TBP-DmCz and TBP-TmCz by combining this compound with electron-donating carbazole derivatives. These materials exhibit desirable properties such as high thermal stability and efficient TADF, making them suitable for applications in organic light-emitting diodes (OLEDs) [].
Q4: What is the crystal structure of this compound?
A: this compound crystallizes in the triclinic crystal system, belonging to the space group P1 (No. 2). Its unit cell dimensions are a = 7.799(2) Å, b = 12.019(2) Å, c = 21.665(3) Å, α = 94.11(2)°, β = 97.59(2)°, and γ = 91.29(2)° [].
Q5: Are there any known liquid crystalline properties associated with this compound derivatives?
A: Yes, specific derivatives of this compound have been shown to exhibit liquid crystalline behavior. For instance, attaching three alkyl chains to the core structure results in a compound exhibiting a discotic lamellar phase. Increasing the length of these alkyl chains to six or nine carbons induces a hexagonal columnar phase []. This demonstrates the potential for tailoring the self-assembly and mesophase behavior of this compound derivatives through structural modifications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.